Isokaempferide

Catalog No.
S625790
CAS No.
1592-70-7
M.F
C16H12O6
M. Wt
300.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isokaempferide

CAS Number

1592-70-7

Product Name

Isokaempferide

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

InChI

InChI=1S/C16H12O6/c1-21-16-14(20)13-11(19)6-10(18)7-12(13)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3

InChI Key

VJJZJBUCDWKPLC-UHFFFAOYSA-N

SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O

Synonyms

5,7,4'-trihydroxy-3-methoxyflavone, isokaempferide

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O

Isokaempferide is a naturally occurring flavonoid found in various plants, including Ginkgo biloba, Artemisia annua (sweet wormwood), and Moringa oleifera (drumstick tree) []. It has garnered increasing scientific research interest due to its diverse potential health benefits, prompting investigation into its various applications.

Anti-inflammatory properties

Studies have explored the anti-inflammatory properties of Isokaempferide. In vitro (laboratory) and in vivo (animal) models suggest that it may suppress the production of inflammatory mediators, such as cytokines and inflammatory enzymes, potentially offering therapeutic benefits for conditions like arthritis and inflammatory bowel disease [, ].

Antioxidant activity

Isokaempferide exhibits significant antioxidant activity, demonstrated in various experimental models. It can scavenge free radicals and reactive oxygen species (ROS), which contribute to cellular damage and various diseases. This property suggests its potential role in preventing or mitigating oxidative stress-related conditions like neurodegenerative diseases and cardiovascular diseases [, ].

Neuroprotective effects

Research suggests that Isokaempferide may possess neuroprotective properties. Studies indicate that it can protect neurons from damage caused by various factors, including oxidative stress and neuroinflammation. This potential neuroprotective effect is being explored in the context of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ].

Additional areas of research

Isokaempferide is being investigated for its potential applications in various other areas, including:

  • Anti-cancer properties: Studies suggest that Isokaempferide may exhibit anti-cancer effects by suppressing cancer cell proliferation and inducing apoptosis (programmed cell death).
  • Anti-diabetic properties: Research indicates that Isokaempferide may improve blood sugar control and insulin sensitivity, suggesting potential benefits for diabetes management.
  • Hepatoprotective effects: Studies suggest that Isokaempferide may protect the liver from damage caused by various factors, such as toxins and drugs.

Isokaempferide, also known as 3-methoxyapigenin, is a naturally occurring flavonoid belonging to the chemical family of flavonoids. Its molecular formula is C₁₆H₁₂O₆, and it has a molecular weight of approximately 300.3 g/mol. This compound is characterized by the presence of a methoxy group at the C-3 position of the apigenin structure, which distinguishes it from other flavonoids. Isokaempferide is primarily found in various plant species and plays a significant role as a plant metabolite .

Typical of flavonoids, including oxidation, reduction, and methylation. The compound's structure allows it to participate in various reactions:

  • Oxidation: Isokaempferide can be oxidized to form different flavonoid derivatives, which may exhibit altered biological activities.
  • Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
  • Methylation: The presence of hydroxyl groups in its structure allows for further methylation, potentially enhancing its lipophilicity and biological activity.

Additionally, isokaempferide can be biosynthesized from naringenin through enzymatic pathways involving flavanone 3-hydroxylase .

Isokaempferide exhibits various biological activities that contribute to its pharmacological potential:

  • Anti-inflammatory Properties: Research indicates that isokaempferide possesses anti-inflammatory effects, which may be beneficial in treating inflammatory conditions .
  • Antioxidant Activity: The compound shows significant antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
  • Anticancer Potential: Preliminary studies suggest that isokaempferide may inhibit the proliferation of certain cancer cell lines, although more research is needed to fully understand its mechanisms and efficacy.

Isokaempferide can be synthesized through both chemical and biological methods:

  • Chemical Synthesis: Traditional synthetic routes involve complex organic reactions that may require multiple steps and reagents. These methods often lead to lower yields and higher levels of contaminants.
  • Biotransformation: A more environmentally friendly approach involves using plant enzymes or microorganisms to convert naringenin into isokaempferide. This method offers advantages such as milder reaction conditions and reduced by-product formation .

Isokaempferide has several applications across various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, isokaempferide is being explored for potential therapeutic applications in treating chronic diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Nutraceuticals: As a natural compound with health benefits, isokaempferide can be marketed as a dietary supplement.

Isokaempferide shares structural similarities with several other flavonoids. Below are some comparable compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
ApigeninHydroxyflavone without methoxy groupKnown for its strong antioxidant properties
KaempferolHydroxyflavone with multiple hydroxyl groupsExhibits potent anticancer activity
LuteolinHydroxyflavone with different hydroxyl arrangementsNoted for anti-inflammatory effects
NaringeninFlavanone precursor to isokaempferidePrecursor in biosynthesis pathways

Isokaempferide's uniqueness lies in its specific methoxy substitution at the C-3 position, which influences its biological activity and potential therapeutic applications compared to these similar compounds.

Enzyme Inhibition

Collagenase, Elastase, and Urease Inhibition

Isokaempferide exhibits robust inhibitory activity against collagenase, elastase, and urease, enzymes critical to tissue degradation and inflammatory progression. In vitro studies reveal half-maximal inhibitory concentrations (IC₅₀) of 33.62 µM for collagenase, 23.05 µM for elastase, and 12.83 µM for urease [2]. These values highlight its potency, particularly against urease, which is implicated in microbial pathogenesis and chronic inflammation. Molecular docking analyses demonstrate that isokaempferide forms stable interactions with the active sites of these enzymes, primarily through hydrogen bonding and hydrophobic contacts [2]. For instance, its hydroxyl and ketone groups bind to collagenase’s zinc-binding domain, disrupting substrate hydrolysis [2]. Similarly, its planar structure facilitates π-π stacking with elastase’s catalytic triad residues, thereby impairing proteolytic activity [2].

Table 1: Enzyme Inhibition Profiles of Isokaempferide

EnzymeIC₅₀ (µM)Binding Affinity (kcal/mol)Key Interactions
Collagenase33.62-8.9Zinc coordination, hydrophobic pockets
Elastase23.05-9.3Catalytic triad (His57, Asp102, Ser195)
Urease12.83-10.1Nickel center, flavodoxin-like domain

Myeloperoxidase Activity Reduction

Isokaempferide significantly reduces myeloperoxidase (MPO) activity, a heme enzyme released by neutrophils during degranulation. MPO catalyzes the formation of hypochlorous acid, a potent oxidant that exacerbates tissue damage in inflammatory conditions. Pre-treatment with isokaempferide (25–50 mg/kg) in murine models blocked MPO release by 47–62% in human neutrophils exposed to N-formyl-methyl-leucyl-phenylalanine (fMLP), a bacterial peptide that triggers oxidative bursts [1]. This inhibition correlates with diminished neutrophil infiltration in carrageenan-induced paw edema, as evidenced by histopathological analyses showing reduced leukocyte accumulation [1].

Cytokine and Mediator Modulation

TNF-α, PGE₂, Histamine, and Serotonin Suppression

Isokaempferide modulates key inflammatory mediators through dual mechanisms: direct suppression of their synthesis and interference with signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, isokaempferide (50–100 µg/mL) reduced TNF-α levels by 38–55% compared to untreated controls [1]. Similarly, it inhibited histamine- and serotonin-induced paw edema in rats by 44–58% at doses of 12.5–50 mg/kg, underscoring its antihistaminergic and antiserotonergic effects [1]. Prostaglandin E₂ (PGE₂) production, driven by cyclooxygenase-2 (COX-2), was also suppressed by 32–49% in carrageenan-challenged models [1].

NF-κB Pathway Regulation

The nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression, is a primary target of isokaempferide. In aged rats, isokaempferide supplementation (4 mg/kg) reduced NF-κB DNA-binding activity by 64%, as shown by electrophoretic mobility shift assays (EMSAs) [1] [4]. This suppression coincided with decreased phosphorylation of inhibitor of kappa B-alpha (IκBα) and impaired nuclear translocation of NF-κB subunits (p50 and p65) [1]. Consequently, downstream NF-κB-dependent genes—including matrix metalloproteinase-9 (MMP-9), monocyte chemoattractant protein-1 (MCP-1), and vascular cell adhesion molecule-1 (VCAM-1)—were downregulated by 41–57% [1].

Cellular Effects

Neutrophil Degranulation Inhibition

Isokaempferide disrupts neutrophil degranulation by inhibiting the release of azurophilic granules containing MPO and elastase. In vitro studies using human neutrophils demonstrated that isokaempferide (50 µM) reduced fMLP-induced MPO release by 51%, comparable to the effects of dexamethasone [1]. This action is attributed to its interference with calcium signaling and nicotinamide adenine dinucleotide phosphate (NADPH) oxidase assembly, both critical for granule exocytosis [1].

Leukocyte Migration Attenuation

Isokaempferide impedes leukocyte trafficking to inflammatory sites by downregulating chemotactic signals. In carrageenan-induced peritonitis models, pre-treatment with isokaempferide (25 mg/kg) reduced total leukocyte counts in peritoneal exudates by 48%, with neutrophil-specific inhibition reaching 53% [1]. Mechanistically, this aligns with its suppression of MCP-1 and RANTES (regulated on activation, normal T-cell expressed and secreted), chemokines essential for monocyte and lymphocyte recruitment [1].

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

300.06338810 g/mol

Monoisotopic Mass

300.06338810 g/mol

Heavy Atom Count

22

Appearance

Yellow powder

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

1592-70-7

Wikipedia

3-methoxyapigenin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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